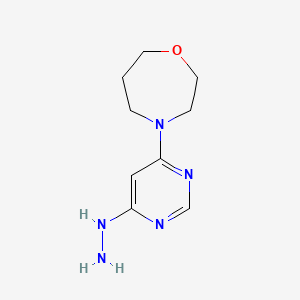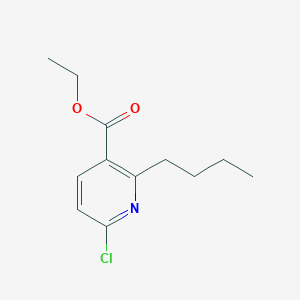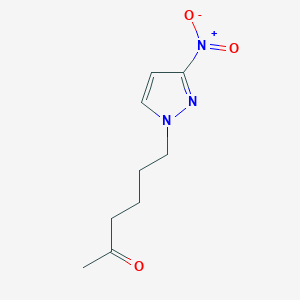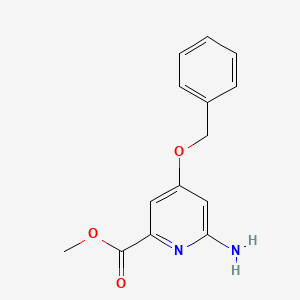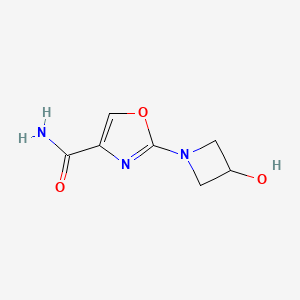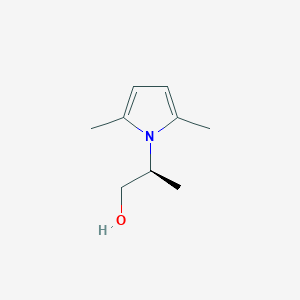
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a bromine substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which is known for its biological activity, makes this compound particularly interesting for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The benzoate ester is then introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production yield.
化学反应分析
Types of Reactions
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine substituent can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding de-brominated compound.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
科学研究应用
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate is primarily related to its interaction with biological molecules. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anticancer properties .
相似化合物的比较
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar in structure but lacks the thiazole ring.
Methyl 4-bromobenzoate: Contains a bromine substituent but does not have the thiazole ring or hydroxyethyl group.
Uniqueness
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate is unique due to the combination of the thiazole ring, bromine substituent, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
分子式 |
C13H12BrNO3S |
|---|---|
分子量 |
342.21 g/mol |
IUPAC 名称 |
methyl 4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]benzoate |
InChI |
InChI=1S/C13H12BrNO3S/c1-13(17,12-15-7-10(14)19-12)9-5-3-8(4-6-9)11(16)18-2/h3-7,17H,1-2H3 |
InChI 键 |
SSAHZXZDKOXIJV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)(C2=NC=C(S2)Br)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
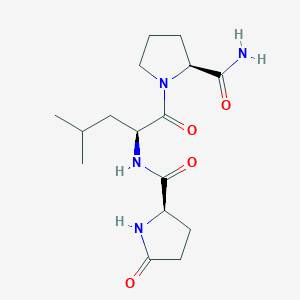
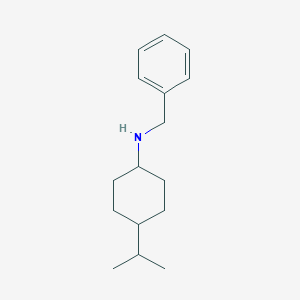

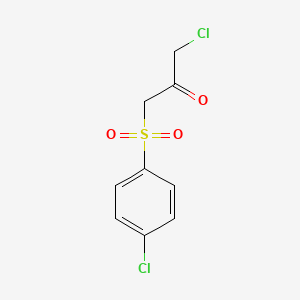
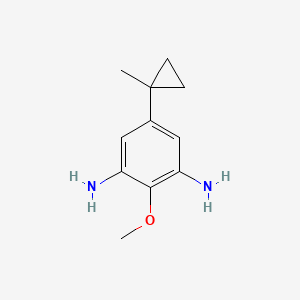
![1-[(S)-alpha-[Methyl[(S)-1-phenylethyl]amino]benzyl]-2-naphthol](/img/structure/B8460391.png)
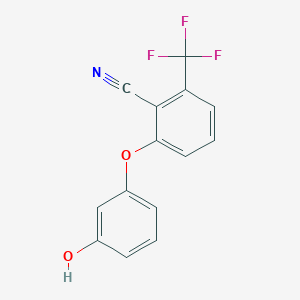
![1-[2-Hydroxy-4-(4-hydroxyphenyl)napthalen-1-yl]ethanone](/img/structure/B8460414.png)
